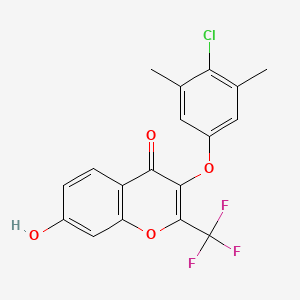

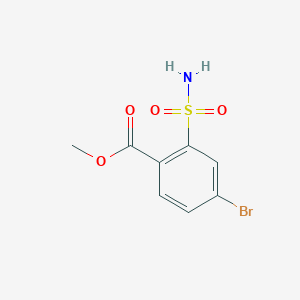

![molecular formula C21H27NO2 B2655286 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine CAS No. 701255-41-6](/img/structure/B2655286.png)

4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Hypoglycemic Activities

- Adamantane-Isothiourea Hybrid Derivatives : Research on adamantane-isothiourea hybrid derivatives, which are structurally related to "4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine," has demonstrated in vitro antimicrobial activity against pathogenic bacteria and the fungus Candida albicans. Some compounds within this category also showed in vivo oral hypoglycemic activity in diabetic rats, suggesting potential for therapeutic applications in controlling blood sugar levels and combating microbial infections (Al-Wahaibi et al., 2017).

Synthesis and Characterization

- Synthesis of Substituted Tricyclo[5.3.1.04,9]undecan-2,6-diones : A study involving the synthesis of morpholine enamines, including derivatives related to "this compound," highlighted innovative methods to create compounds with potential chemical and pharmaceutical applications (Ahmed et al., 2001).

Ligand in Metal-Catalyzed Reactions

- Bis(1‐adamantyl)(2‐morpholinophenyl)phosphine (Mor‐DalPhos) : This compound, a variant of "this compound," is employed as a phosphine ligand in palladium-catalyzed cross-coupling reactions and gold-catalyzed hydroamination, demonstrating the compound's versatility in facilitating selective chemical synthesis processes (Lundgren, 2014).

Inhibition of Cholinesterases

- Cholinesterase Inhibitory Activities : Adamantyl-based derivatives, similar to "this compound," have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. These studies aim to develop treatments for neurodegenerative diseases like Alzheimer's (Kwong et al., 2017).

Antiviral and Antiparkinsonian Properties

- Synthesis of Adamantyl-containing Spirooxazines and Spirooxazolidines : Investigations into nitrogen-containing heterocyclic compounds, where the adamantyl moiety is bound to a nitrogen atom, such as morpholine derivatives, have indicated potential antiviral and antiparkinsonian applications. These studies reflect the compound's relevance in creating therapeutics for viral infections and Parkinson's disease (Popov et al., 2013).

Orientations Futures

The future directions for research on “4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine” would depend on its potential applications. Given the unique properties of adamantane derivatives , there could be potential for further exploration in fields such as medicinal chemistry, catalyst development, and nanomaterials.

Propriétés

IUPAC Name |

morpholin-4-yl-(3-phenyl-1-adamantyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYUGUCPVTUFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

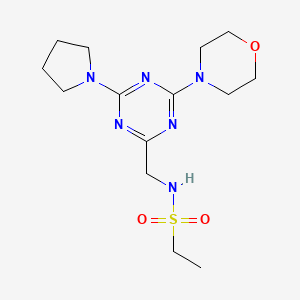

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)

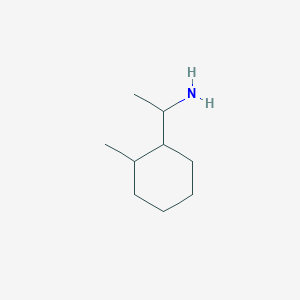

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)

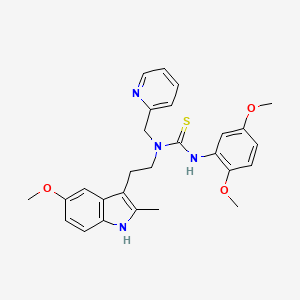

![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)

![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)